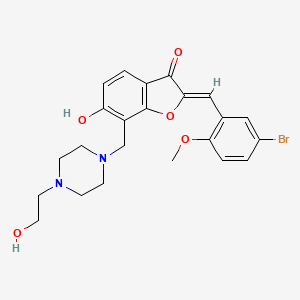

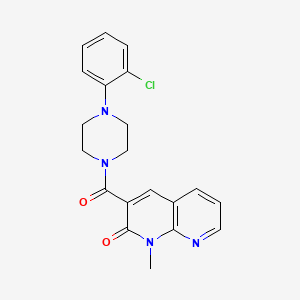

![molecular formula C18H17ClN4OS B2682554 3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034242-75-4](/img/structure/B2682554.png)

3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antimycobacterial Activities

Research has highlighted the antimicrobial properties of thiazolopyridine derivatives, demonstrating their potential in combating resistant strains of bacteria and fungi. For instance, thiazolopyridines have been shown to possess antimicrobial activity against various microbial strains, indicating their potential as templates for the development of new antimicrobial agents (El-Maghraby et al., 2002; Anuse et al., 2019; Patel et al., 2011). These findings underscore the importance of thiazolopyridine compounds in addressing the growing issue of antimicrobial resistance.

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds based on thiazolopyridine structures has been extensively studied, with researchers developing various derivatives that exhibit significant biological activities. These activities include but are not limited to antimicrobial, analgesic, and antiparkinsonian properties (Amr et al., 2008; Abu‐Hashem et al., 2020). This research domain is pivotal for pharmaceutical innovation, offering a pathway to the development of new therapeutic agents.

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, derived from the core structure of interest, have been synthesized and evaluated as potential antiulcer agents. While some compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties, highlighting the potential of thiazolopyridine derivatives in the development of treatments for ulcerative conditions (Starrett et al., 1989).

作用機序

Target of Action

Similar thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinase (pi3k) with an ic50 of 36 nM . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .

Mode of Action

It can be inferred from similar compounds that it might inhibit the pi3k enzyme, thereby disrupting the pi3k/akt signaling pathway . This pathway is crucial for many cellular functions, including growth and survival, so its inhibition can lead to the suppression of these processes .

Biochemical Pathways

Based on its potential inhibition of pi3k, it can be inferred that it affects the pi3k/akt signaling pathway . This pathway plays a key role in multiple cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism. Therefore, its inhibition can have downstream effects on these processes .

Result of Action

Based on the potential inhibition of pi3k, it can be inferred that the compound may suppress cellular processes such as growth and survival, which are regulated by the pi3k/akt signaling pathway .

特性

IUPAC Name |

3-chloro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c19-13-4-1-3-12(11-13)16(24)21-14-6-9-23(10-7-14)18-22-15-5-2-8-20-17(15)25-18/h1-5,8,11,14H,6-7,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJKQJJDXIMNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)

![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2682481.png)

![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)

![N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide](/img/structure/B2682487.png)